1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
Overview
Description
1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H23ClN6S and its molecular weight is 330.88 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Inhibitors and Antitumor Activity
- A study by Rahmouni et al. (2014) in the Mediterranean Journal of Chemistry synthesized various pyrazolo[3,4-d]pyrimidinone derivatives, including compounds similar to 1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride, and evaluated their cytotoxic effects using the Human cervical adenocarcinoma Hela cell line (Rahmouni et al., 2014).
- Another study by Abdellatif et al. (2014) investigated the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, indicating the potential application of similar compounds in cancer research (Abdellatif et al., 2014).
Antibacterial and Antifungal Activity
- A study by Rahmouni et al. (2014) in the Turkish Journal of Chemistry synthesized pyrazolopyrimidine derivatives, including structures analogous to the chemical , and evaluated their antibacterial activity, revealing significant results (Rahmouni et al., 2014).
- Titi et al. (2020) synthesized pyrazole derivatives and conducted a bioactivity study, identifying antifungal and antibacterial pharmacophore sites, suggesting the potential for similar compounds in combating microbial infections (Titi et al., 2020).
Enzyme Inhibition Properties
- A study by Aydin et al. (2021) explored the synthesis of pyrazolo[3,4‐d]pyrimidine analogs and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, suggesting a possible application in neurological and enzyme-related disorders (Aydin et al., 2021).
Synthesis and Characterization
- Several studies focus on the synthesis and characterization of pyrazolo[3,4-d]pyrimidin derivatives, which are crucial for understanding their chemical properties and potential applications in various fields of scientific research, such as the work by Ogurtsov and Rakitin (2021) in Molbank (Ogurtsov & Rakitin, 2021).
Mechanism of Action
This compound is a type of pyrimido[4,5-d]pyrimidine , a class of compounds that have been studied for their chemistry and biological significance . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Properties
IUPAC Name |
1-(2-aminoethyl)-N-propyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6S.ClH/c1-3-6-15-11-10-9-16-19(7-5-14)12(10)18-13(17-11)20-8-4-2;/h9H,3-8,14H2,1-2H3,(H,15,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUUMYOWAWRVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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